21,21-Dichloroprogesterone
Description
21,21-Dichloroprogesterone is a synthetic steroid derivative characterized by the substitution of two chlorine atoms at the 21-position of the progesterone backbone. This modification enhances its ability to act as a mechanism-based inactivator of cytochrome P450 (CYP) enzymes, particularly those involved in steroid hydroxylation. Its primary application lies in biochemical research, where it is used to study enzyme kinetics and isoform-specific inhibition .
Properties
CAS No. |
117038-59-2 |
|---|---|
Molecular Formula |
C21H28Cl2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2,2-dichloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h11,14-17,19H,3-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
InChI Key |
FDEHPBNJFZBCBX-GQDVPIKJSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |
Synonyms |
21,21-DCP 21,21-dichloroprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
21-Chloropregnenolone
- Structural Difference: Contains a single chlorine atom at the 21-position of pregnenolone (a progesterone precursor with a 3β-hydroxyl group and Δ⁵ double bond).
- Enzymatic Targets : Inactivates progesterone 21-hydroxylase (CYP21A2) and 6β-hydroxylase (CYP3A) in rat liver microsomes.
- Efficiency : Exhibits slower inactivation kinetics compared to 21,21-dichloroprogesterone. For example, its kinact for CYP3A is ~0.05 min⁻¹, whereas this compound achieves ~0.1 min⁻¹ under similar conditions .
- Selectivity : Less selective for CYP21A2 due to its partial activity against CYP3A isoforms .
21,21-Dichloropregnenolone
- Structural Difference: Dichlorinated at the 21-position but retains the Δ⁵ structure of pregnenolone.
- Enzymatic Targets : Broadly targets CYP3A and CYP2C subfamilies.
- Efficiency : Comparable to this compound in inactivating CYP3A (kinact ~0.1 min⁻¹) but less effective against CYP2C6 (kinact ~0.05 min⁻¹) .
21-Chloro-21-Fluoropregnenolone
- Structural Difference : Contains chlorine and fluorine atoms at the 21-position.
- Enzymatic Targets : Highly selective for CYP2C5 (rabbit progesterone 21-hydroxylase).
- Efficiency : Rapidly inactivates CYP2C5 (kinact ~0.15 min⁻¹) with minimal effect on CYP3A or CYP2C3 .
- Selectivity : Superior isoform specificity compared to dichlorinated analogs, making it a preferred tool for studying CYP2C5-mediated pathways .
Key Research Findings and Data
Table 1. Comparative Inactivation Kinetics of this compound and Analogs
Mechanistic Insights
- This compound : The dichloromethyl group mimics the natural methyl group targeted by CYP hydroxylases, enabling covalent binding to the enzyme’s active site. This mechanism is irreversible, leading to permanent inactivation .
- Structural Impact on Selectivity: The Δ⁴ structure (progesterone backbone) in this compound enhances its affinity for CYP2C6, while the Δ⁵ structure (pregnenolone backbone) in dichloropregnenolone favors CYP3A interaction .
Clinical and Research Implications
- CYP Isoform Studies : this compound is critical for probing CYP2C6 and CYP3A roles in steroid metabolism, particularly in drug-drug interaction research .
- Limitations: Despite its potency, its broad activity limits therapeutic use. Analogs like 21-chloro-21-fluoropregnenolone offer better specificity for targeted enzyme studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
